molecular formula C17H15NO5 B607735 1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline CAS No. 149440-36-8

1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline

Cat. No. B607735
M. Wt: 313.3
InChI Key: LBZFUYOFHYNWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS 283 is a Ca(2+) antagonist and a weak histamine & muscarinic receptor blocker in rat & guinea pig tracheal smooth muscles. Its mode of action is inhibition of calcium influx from plasma membrane & also release from sarcoplasmic reticulum.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been studied for its beta-adrenergic activity and platelet antiaggregatory activity. A study found that its analog, 1-(2',4',5'-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, possesses less beta-adrenergic activity but effective antiaggregatory properties in human and rabbit platelets (Miller et al., 1980).

Industrial Production and Synthetic Intermediates

  • The compound serves as a key synthetic intermediate in the industrial production of dextromethorphan, an over-the-counter antitussive. A study describes a new cyclohexylamine oxidase that effectively deracemizes this compound (Wu et al., 2020).

Synthesis and Conversion to Other Compounds

  • Research has focused on the synthesis of this compound and its conversion to other pharmacologically significant compounds. For example, its structural resemblance and conversion to codeine and morphine have been documented in studies (Beyerman et al., 1976), (Meuzelaar et al., 1999).

Enzymatic Oxidation and Stereochemistry

  • Its enzymatic oxidation process and the influence of stereochemistry have been explored. A study highlights the role of specific residues in the efficient enzymatic oxidation process of this compound (Graulich et al., 2006).

Antiplasmodial Activity

  • The compound's derivatives have been synthesized and tested for antiplasmodial activities, indicating potential applications in malaria treatment (Hadanu et al., 2010).

properties

CAS RN

149440-36-8

Product Name

1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline

Molecular Formula

C17H15NO5

Molecular Weight

313.3

IUPAC Name

1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline

InChI

InChI=1S/C17H15NO5/c1-23-10-4-2-9(3-5-10)6-13-11-7-14(19)15(20)8-12(11)16(21)17(22)18-13/h2-5,7-8,19-21H,6H2,1H3,(H,18,22)

InChI Key

LBZFUYOFHYNWSE-UHFFFAOYSA-N

SMILES

OC1=C(O)N=C(CC2=CC=C(OC)C=C2)C3=C1C=C(O)C(O)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GS 283;  GS-283;  GS283.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline
Reactant of Route 2
1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline
Reactant of Route 3
1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline
Reactant of Route 4
1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline
Reactant of Route 5
1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline
Reactant of Route 6
1-(4'-Methoxybenzyl)-6,7-dihydroxy-3,4-dihydroxyisoquinoline

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